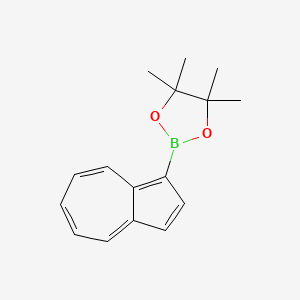
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is a compound that features a unique combination of a boron-containing dioxaborolane ring and an azulene moiety. Azulene is known for its vibrant blue color and distinct fluorescence properties, making this compound particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- typically involves the reaction of azulene derivatives with boronic acid or boronate esters under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions may include elevated temperatures and the use of solvents like tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and rigorous control of reaction conditions are crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron moiety to a borohydride.
Substitution: The azulene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated azulene derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the development of fluorescent probes for bioimaging and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, with specific optical and electronic properties.
Mecanismo De Acción
The mechanism by which 1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- exerts its effects is primarily through its interaction with molecular targets via its boron and azulene moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The azulene moiety contributes to the compound’s fluorescence properties, which are exploited in imaging and sensing technologies.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxaborolane derivatives: Compounds with similar boron-containing rings but different substituents.
Azulene derivatives: Compounds featuring the azulene moiety with various functional groups.
Uniqueness
1,3,2-Dioxaborolane, 2-(1-azulenyl)-4,4,5,5-tetramethyl- is unique due to the combination of the boron-containing dioxaborolane ring and the azulene moiety. This combination imparts distinct chemical and physical properties, such as enhanced fluorescence and reactivity, making it valuable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
620634-44-8 |
|---|---|
Fórmula molecular |
C16H19BO2 |
Peso molecular |
254.1 g/mol |
Nombre IUPAC |
2-azulen-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-11-10-12-8-6-5-7-9-13(12)14/h5-11H,1-4H3 |
Clave InChI |
WSXZIGGWQXCQSC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


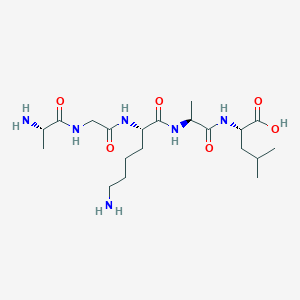
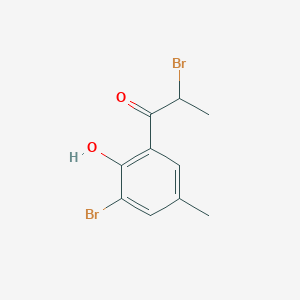

![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)

![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)



![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
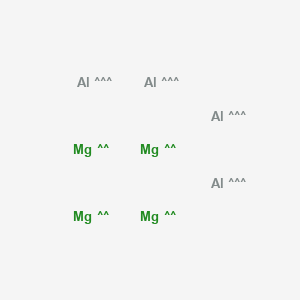
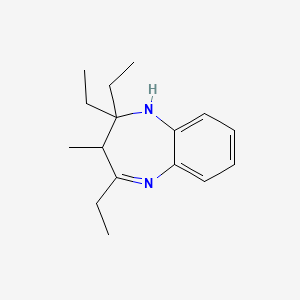
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
